molecular formula C12H9FN4O B11236998 7-(2-Fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(2-Fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11236998
M. Wt: 244.22 g/mol
InChI Key: MPTIFEHYPZPPPL-UHFFFAOYSA-N
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Description

7-(2-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a fluorine and methoxy substituent on the phenyl ring. It has gained attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoro-4-methoxyaniline with a suitable triazole precursor in the presence of a catalyst. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

7-(2-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(2-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the catalytic function. Additionally, it can interact with cellular pathways involved in signal transduction, leading to changes in cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
  • 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2
  • 1,2,4-Triazolo[1,5-a]pyridines

Uniqueness

7-(2-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. The presence of both fluorine and methoxy groups can enhance its lipophilicity and binding affinity to molecular targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C12H9FN4O

Molecular Weight

244.22 g/mol

IUPAC Name

7-(2-fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C12H9FN4O/c1-18-8-2-3-9(10(13)6-8)11-4-5-14-12-15-7-16-17(11)12/h2-7H,1H3

InChI Key

MPTIFEHYPZPPPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=NC3=NC=NN23)F

Origin of Product

United States

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